
PNPP (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is particularly valuable in enzyme-linked immunosorbent assays (ELISA) and conventional spectrophotometric assays for detecting alkaline and acid phosphatases . The compound is known for its ability to transform from a colorless state to a colored compound through a biological mechanism called dephosphorylation .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium para-nitrophenyl phosphate typically involves the reaction of para-nitrophenol with phosphorus oxychloride, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions usually require a controlled temperature environment and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of disodium para-nitrophenyl phosphate is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of pH, temperature, and reactant concentrations to maintain consistency and quality .
化学反応の分析
Types of Reactions
Disodium para-nitrophenyl phosphate primarily undergoes hydrolysis reactions catalyzed by phosphatases. These reactions result in the liberation of inorganic phosphate and para-nitrophenol .
Common Reagents and Conditions
Reagents: Alkaline phosphatase, acid phosphatase, sodium hydroxide.
Conditions: The reactions are typically carried out at a pH range of 8-10 for alkaline phosphatase and 4-6 for acid phosphatase.
Major Products
The major products formed from the hydrolysis of disodium para-nitrophenyl phosphate are inorganic phosphate and para-nitrophenol. The para-nitrophenol further ionizes to form para-nitrophenolate, which is yellow and can be measured spectrophotometrically at 405 nm .
科学的研究の応用
Disodium para-nitrophenyl phosphate is widely used in various scientific research applications:
作用機序
The mechanism of action of disodium para-nitrophenyl phosphate involves its hydrolysis by phosphatases. The enzyme catalyzes the cleavage of the phosphate group, resulting in the formation of para-nitrophenol and inorganic phosphate . The para-nitrophenol is then converted to para-nitrophenolate under alkaline conditions, which can be quantitatively measured due to its yellow color .
類似化合物との比較
Disodium para-nitrophenyl phosphate is often compared with other chromogenic substrates such as:
4-Methylumbelliferyl phosphate: A fluorogenic substrate used in phosphatase assays that emits fluorescence upon hydrolysis.
Disodium para-nitrophenyl phosphate is unique due to its cost-effectiveness, ease of use, and the ability to measure reaction rates over a wide range of substrate concentrations .
Conclusion
Disodium para-nitrophenyl phosphate is a versatile and widely used compound in scientific research and industrial applications. Its ability to undergo hydrolysis and produce a measurable colored product makes it invaluable in enzyme assays, diagnostics, and various biochemical studies.
特性
分子式 |
C6H4NNa2O6P |
|---|---|
分子量 |
263.05 g/mol |
IUPAC名 |
disodium;(4-nitrophenyl) phosphate |
InChI |
InChI=1S/C6H6NO6P.2Na/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;;/h1-4H,(H2,10,11,12);;/q;2*+1/p-2 |
InChIキー |
VIYFPAMJCJLZKD-UHFFFAOYSA-L |
正規SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OP(=O)([O-])[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


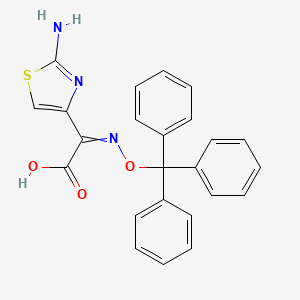
![(3AR,7S,7aR)-7-((tert-butyldimethylsilyl)oxy)-2,2,6-trimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B12435750.png)
![3,5-dibromo-2-{[(2E)-4-(2,4-dibromo-6-carboxyphenoxy)-4-oxobut-2-enoyl]oxy}benzoic acid](/img/structure/B12435754.png)

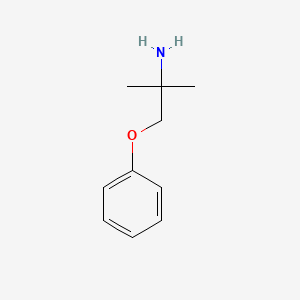
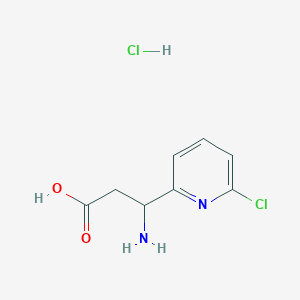
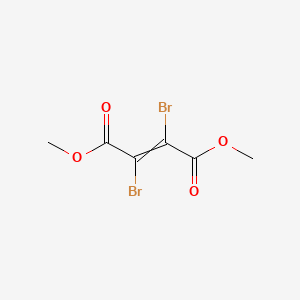
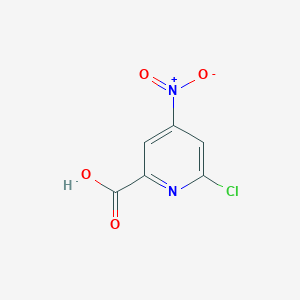
![2-Methyl-3-methylidene-1-oxa-8-azaspiro[4.5]decane](/img/structure/B12435794.png)
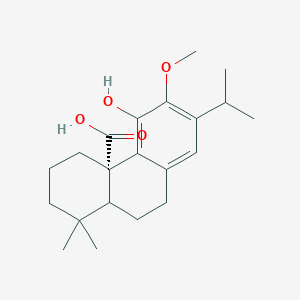
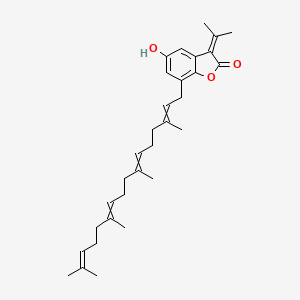
![[(4-Chloro-2-methylphenyl)methyl]hydrazine](/img/structure/B12435820.png)
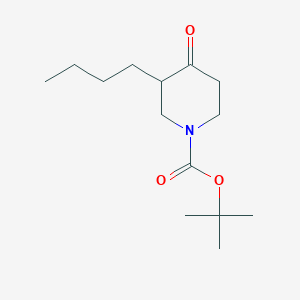
![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12435825.png)
